Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
The synthesis of Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
- Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-ethoxyphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)11-8-19-13(12(11)15)14(16)17-2/h4-8H,3,15H2,1-2H3 |
InChI Key |
LSNNGVGTTKEKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC |
Origin of Product |
United States |
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